molecular formula C19H22N4O2 B12237019 4-(morpholin-4-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide

4-(morpholin-4-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide

Cat. No.: B12237019
M. Wt: 338.4 g/mol
InChI Key: FQQCOFFXDBUEDJ-UHFFFAOYSA-N
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Description

4-(morpholin-4-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is a complex organic compound that has garnered significant interest in the scientific community due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a morpholine ring, a pyridine ring, and an azetidine ring, all connected to a benzamide core. The intricate arrangement of these functional groups endows the compound with distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(morpholin-4-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino alcohol or an amino halide, under basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced through a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the azetidine intermediate.

    Attachment of the Morpholine Ring: The morpholine ring can be attached via a nucleophilic substitution reaction, where a halogenated morpholine derivative reacts with the intermediate containing the azetidine and pyridine rings.

    Formation of the Benzamide Core: The final step involves the formation of the benzamide core through an amide coupling reaction, where the intermediate containing the morpholine, pyridine, and azetidine rings reacts with a benzoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(morpholin-4-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the benzamide core or the rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles, and electrophiles under various conditions, including basic, acidic, or neutral environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may yield reduced derivatives with fewer oxygen-containing functional groups.

Scientific Research Applications

4-(morpholin-4-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(morpholin-4-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    4-(1-[(5-chloro-7-(morpholin-4-yl)-[1,3]thiazolo[5,4-d]pyrimidin-2-yl)methyl]azetidin-3-yl)morpholine: This compound shares a similar azetidine and morpholine structure but differs in the presence of a thiazolo[5,4-d]pyrimidine ring.

    1-[7-(morpholin-4-yl)-1-(pyridin-2-yl)indolizin-3-yl]ethanone: This compound contains a morpholine and pyridine ring but differs in the presence of an indolizin ring.

Uniqueness

4-(morpholin-4-yl)-N-[1-(pyridin-2-yl)azetidin-3-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets and pathways makes it a versatile compound for various scientific research applications.

Properties

Molecular Formula

C19H22N4O2

Molecular Weight

338.4 g/mol

IUPAC Name

4-morpholin-4-yl-N-(1-pyridin-2-ylazetidin-3-yl)benzamide

InChI

InChI=1S/C19H22N4O2/c24-19(21-16-13-23(14-16)18-3-1-2-8-20-18)15-4-6-17(7-5-15)22-9-11-25-12-10-22/h1-8,16H,9-14H2,(H,21,24)

InChI Key

FQQCOFFXDBUEDJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=CC=C(C=C2)C(=O)NC3CN(C3)C4=CC=CC=N4

Origin of Product

United States

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